molecular formula C13H14O4 B085239 Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone CAS No. 14770-76-4

Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone

Cat. No. B085239
CAS RN: 14770-76-4
M. Wt: 234.25 g/mol
InChI Key: WDWLVPNJLPDFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone, also known as DTT, is a complex organic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. DTT is a tetracyclic dione that contains two spirocyclic rings, making it a highly strained molecule with unusual reactivity. In

Scientific Research Applications

Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied extensively for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a building block for the synthesis of complex organic molecules with unique properties. In organic synthesis, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a reagent for the synthesis of various organic compounds, including biologically active molecules. In medicinal chemistry, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a promising target for the development of new anticancer drugs.

Biochemical And Physiological Effects

Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have toxic effects on certain cells, highlighting the need for further research into its safety and efficacy.

Advantages And Limitations For Lab Experiments

One advantage of using Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone in lab experiments is its unique chemical structure, which makes it a valuable building block for the synthesis of complex organic molecules. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is also highly reactive, making it a useful reagent for organic synthesis. However, the high reactivity of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone also presents a challenge, as it can be difficult to control its reactions and prevent unwanted side reactions. Additionally, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have toxic effects on certain cells, which may limit its use in certain experiments.

Future Directions

For the use of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include its use as a building block for the synthesis of new materials, as a reagent for the synthesis of new organic compounds, and as a potential anticancer agent.

Synthesis Methods

Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone can be synthesized using a variety of methods, including the reaction of isatin with a cyclohexane-1,3-dione derivative. This reaction leads to the formation of a spirocyclic intermediate, which can be further oxidized to produce Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone. Other methods for synthesizing Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include the use of radical reactions and photochemical reactions. The synthesis of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is a challenging process due to its high reactivity and strained structure, but its potential applications make it a worthwhile target for synthetic chemists.

properties

CAS RN

14770-76-4

Product Name

Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

dispiro[5.0.57.16]tridecane-1,5,8,12-tetrone

InChI

InChI=1S/C13H14O4/c14-8-3-1-4-9(15)12(8)7-13(12)10(16)5-2-6-11(13)17/h1-7H2

InChI Key

WDWLVPNJLPDFEP-UHFFFAOYSA-N

SMILES

C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1

Canonical SMILES

C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1

synonyms

Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone

Origin of Product

United States

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